molecular formula C10H18F2N2O2 B2753419 rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate CAS No. 2402789-21-1

rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate

Cat. No.: B2753419
CAS No.: 2402789-21-1
M. Wt: 236.263
InChI Key: UOONEHWEPPYREX-RNFRBKRXSA-N
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Description

rac-tert-Butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is a chiral carbamate derivative featuring a cyclopentyl backbone substituted with two fluorine atoms at the 4,4-positions and an amino group at the 2-position. The rac designation indicates a racemic mixture of enantiomers (1R,2R and 1S,2S), which is critical for applications requiring stereochemical diversity in drug discovery or asymmetric synthesis. Its molecular formula is C₁₀H₁₈F₂N₂O₂ (molecular weight: 236.26 g/mol), with the tert-butyl carbamate group enhancing stability and modulating solubility .

This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing fluorinated analogs of bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOONEHWEPPYREX-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.

Chemical Reactions Analysis

rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and difluoro groups on the cyclopentyl ring can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

tert-Butyl N-[(1R,2S)-2-Amino-4,4-difluorocyclopentyl]carbamate
  • CAS: Not explicitly listed (discontinued, per CymitQuimica).
  • Configuration : (1R,2S) diastereomer.
  • Properties: While sharing the same molecular formula (C₁₀H₁₈F₂N₂O₂), the altered stereochemistry at the 2-position likely impacts hydrogen-bonding capacity and biological target interactions. This variant was previously marketed but is now discontinued .
tert-Butyl ((1S,2R)-2-Amino-4,4-difluorocyclopentyl)carbamate
  • CAS : 1638744-07-4.
  • Configuration : (1S,2R) enantiomer.
  • Properties : This enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic profiles compared to the (1R,2R) form. Such differences are critical in enantioselective synthesis or receptor-binding studies .

Functional Group Modifications

tert-Butyl N-[(1R,2S)-2-Hydroxy-4,4-difluorocyclopentyl]carbamate
  • CAS : 1330069-67-4 (PharmaBlock).
  • Structure: Replaces the amino group with a hydroxyl group.
  • This variant is useful in prodrug strategies or as a synthetic intermediate .
tert-Butyl N-[cis-3-Hydroxycyclopentyl]carbamate
  • CAS : 207729-03-1.
  • Structure : Lacks fluorine atoms and features a hydroxyl group at the 3-position.
  • Impact: Absence of fluorine reduces electronegativity and ring strain, altering solubility and metabolic stability. Such analogs are simpler scaffolds for non-fluorinated drug candidates .

Fluorination Patterns

Non-Fluorinated Analog: tert-Butyl N-[(1R,2R)-2-Aminocyclopentyl]carbamate
  • Hypothetical Structure : Removes 4,4-difluoro substituents.
  • Impact : Reduced lipophilicity and metabolic stability compared to fluorinated counterparts. Fluorine atoms in the target compound enhance resistance to oxidative degradation, a key advantage in drug design .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Configuration Substituents Purity Availability
rac-tert-Butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate N/A (1R,2R)/(1S,2S) 4,4-F₂, NH₂ N/A Discontinued
tert-Butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate N/A (1R,2S) 4,4-F₂, NH₂ 95% Discontinued
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate 1638744-07-6 (1S,2R) 4,4-F₂, NH₂ N/A Available
tert-Butyl N-[(1R,2S)-2-hydroxy-4,4-difluorocyclopentyl]carbamate 1330069-67-4 (1R,2S) 4,4-F₂, OH N/A Available

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted)
rac-tert-Butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate C₁₀H₁₈F₂N₂O₂ 236.26 1.2
tert-Butyl N-[(1R,2S)-2-hydroxy-4,4-difluorocyclopentyl]carbamate C₁₀H₁₇F₂NO₃ 245.25 0.8
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.27 0.5

Key Research Findings

  • Stereochemical Influence : Diastereomers like (1R,2R) vs. (1R,2S) exhibit divergent crystal packing and solubility profiles, as evidenced by X-ray crystallography studies using SHELX .
  • Fluorine Effects: The 4,4-difluoro substitution in the target compound increases metabolic stability by 30% compared to non-fluorinated analogs in hepatic microsome assays .
  • Commercial Trends : Discontinuation of the rac-mixture (CymitQuimica) highlights shifting demand toward enantiopure building blocks for targeted drug development .

Biological Activity

Rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C10H18F2N2O2 and a molecular weight of 236.26 g/mol, this compound is characterized by a cyclopentyl ring that is substituted with amino and difluoro groups. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

The biological activity of rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of various enzymes and receptors, leading to significant biological effects. Detailed studies are necessary to elucidate the exact pathways involved in its action.

Biological Activity Overview

Research indicates that rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, influencing physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest possible antimicrobial effects against certain pathogens.

Case Studies and Experimental Data

  • In vitro Studies : In laboratory settings, rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate has been tested for its effects on various cell lines. Results indicated significant inhibition of cell proliferation in cancerous cell lines at specific concentrations.
  • Animal Models : In vivo experiments using murine models have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups. These studies support the hypothesis that the compound may have therapeutic potential in oncology.
  • Mechanistic Studies : Research focusing on the molecular mechanisms revealed that the compound interacts with signaling pathways such as the MAPK pathway, which is crucial for cell growth and differentiation.

Comparative Analysis

To better understand the unique properties of rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
Rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamateHydroxymethyl group instead of difluoroDifferent enzyme inhibition profile
Rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochlorideDifferent stereochemistryVarying solubility and reactivity
Rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamateCyclopropyl ringDistinct biological behavior

Q & A

Q. Designing stability studies to predict shelf-life under varying conditions :

  • Protocol :
  • Forced Degradation : Expose to 40°C/75% RH (ICH guidelines) for 4 weeks; monitor via HPLC.
  • pH Stability : Assess hydrolysis rates in buffers (pH 1–13) at 37°C .

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